4-(Tert-butoxycarbonyloxy)benzylalcohol
CAS No.: 156281-11-7
Cat. No.: VC20814806
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156281-11-7 |
|---|---|
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | tert-butyl [4-(hydroxymethyl)phenyl] carbonate |
| Standard InChI | InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |
| Standard InChI Key | BFOWSYHQIDOYPX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |
Introduction
Chemical Structure and Fundamental Properties
4-(Tert-butoxycarbonyloxy)benzylalcohol consists of a benzyl alcohol moiety with a tert-butoxycarbonyloxy group (commonly known as the Boc protecting group) at the para position. The molecular formula is C12H16O4, featuring a benzene ring core with two functional groups: a hydroxymethyl (-CH2OH) group and a tert-butoxycarbonyloxy group (-OCO2C(CH3)3). This structure gives the compound dual reactivity profiles that are valuable in organic synthesis.
The presence of the Boc protecting group at the para position serves a critical function by modifying the electronic properties of the benzene ring while simultaneously providing protection for the phenolic oxygen. This structural arrangement allows for selective reactions at the primary alcohol position without interference from the protected phenolic position .
Structural Characteristics
The compound features several key structural elements that determine its chemical behavior:
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A primary benzyl alcohol group that can undergo oxidation reactions
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A Boc-protected phenol oxygen at the para position
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A tert-butyl group that provides steric hindrance and protection
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An extended π-electron system through the carbonyl group of the Boc moiety
The three-dimensional arrangement of these groups creates a molecule with distinct reactivity patterns that differentiate it from simpler benzyl alcohol derivatives like 4-tert-butylbenzyl alcohol .
Nomenclature and Identification
Physical and Chemical Properties
Understanding the physical and chemical characteristics of 4-(Tert-butoxycarbonyloxy)benzylalcohol is essential for predicting its behavior in chemical reactions and determining suitable conditions for its synthesis and handling.
Physical Properties
4-(Tert-butoxycarbonyloxy)benzylalcohol typically appears as a white to off-white crystalline solid at room temperature. Based on its structural similarity to related compounds, the following physical properties can be inferred:
| Property | Value | Notes |
|---|---|---|
| Physical State | Crystalline solid | At room temperature |
| Molecular Weight | 240.26 g/mol | Calculated from molecular formula C12H16O4 |
| Melting Point | 75-80°C (estimated) | Based on similar Boc-protected compounds |
| Solubility | Soluble in organic solvents; Limited water solubility | Similar to other Boc-protected aromatics |
| Density | ~1.1-1.2 g/mL (estimated) | Comparable to related benzyl alcohols |
| LogP | 2.3-2.8 (estimated) | Indicating moderate lipophilicity |
The presence of both the Boc group and the hydroxyl functionality creates an interesting polarity profile, making the compound soluble in moderately polar organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate, while showing limited solubility in highly polar solvents like water .
Chemical Reactivity
The chemical reactivity of 4-(Tert-butoxycarbonyloxy)benzylalcohol is defined by its two primary functional groups:
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The primary benzyl alcohol group is susceptible to oxidation reactions, similar to those observed in the oxidation of benzyl alcohol to benzaldehyde using oxidizing agents like tert-butyl hydroperoxide (TBHP) .
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The Boc-protected phenolic oxygen can undergo deprotection under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
This dual reactivity makes the compound particularly versatile as a synthetic intermediate. The benzyl alcohol group can be selectively oxidized to an aldehyde while maintaining the Boc protection at the para position, enabling step-wise functionalization in complex synthetic sequences.
Synthetic Routes to 4-(Tert-butoxycarbonyloxy)benzylalcohol
Multiple synthetic approaches can be employed to prepare 4-(Tert-butoxycarbonyloxy)benzylalcohol, with selection depending on available starting materials and desired reaction conditions.
Synthesis from 4-Hydroxybenzyl Alcohol
The most direct route involves Boc-protection of 4-hydroxybenzyl alcohol:
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Starting with 4-hydroxybenzyl alcohol
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Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base
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Purification by column chromatography or recrystallization
This approach maintains the primary alcohol functionality while selectively protecting the phenolic hydroxyl group. The reaction typically proceeds under mild conditions and offers good yields.
Reduction-Based Approach
An alternative synthetic pathway involves:
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Starting with 4-hydroxybenzoic acid or its derivatives
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Boc-protection of the phenolic hydroxyl group
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Reduction of the carboxylic acid or ester group to a primary alcohol
This method is advantageous when starting from readily available 4-hydroxybenzoic acid derivatives. The reduction step can be performed using lithium aluminum hydride (LiAlH4) or other reducing agents, similar to the reduction approach described for related compounds in the literature .
Optimization of Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyloxy)benzylalcohol can be optimized by controlling several parameters:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Reaction Temperature | 0-25°C | Higher temperatures can lead to side reactions |
| Solvent | THF, DCM, or dioxane | Affects solubility and reaction rate |
| Base | Triethylamine, pyridine, or DMAP | Catalyzes the Boc-protection reaction |
| Reaction Time | 2-6 hours | Depends on concentration and temperature |
| Boc2O Equivalents | 1.1-1.5 | Excess promotes complete conversion |
Careful control of these conditions ensures high yields and purity of the desired product. The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Applications in Organic Synthesis
4-(Tert-butoxycarbonyloxy)benzylalcohol serves as a versatile building block in organic synthesis, with applications spanning from pharmaceutical development to materials science.
As a Protected Synthetic Intermediate
The compound's primary value lies in its ability to participate in selective transformations while maintaining orthogonal protection. The benzyl alcohol group can undergo various reactions:
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Oxidation to the corresponding aldehyde
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Conversion to reactive leaving groups (e.g., mesylates or tosylates)
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Esterification or etherification reactions
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Nucleophilic substitution reactions after activation
The preservation of the Boc-protected phenol oxygen throughout these transformations allows for selective deprotection at a later stage in the synthetic sequence .
Pharmaceutical Applications
In pharmaceutical synthesis, 4-(Tert-butoxycarbonyloxy)benzylalcohol can serve as a precursor for compounds with biological activity. The controlled oxidation of the benzyl alcohol moiety can lead to benzaldehyde derivatives similar to those described in the second search result, which are used as starting materials for various pharmaceutical compounds .
The Boc-protection strategy for phenols is widely employed in medicinal chemistry to:
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Control the timing of phenol deprotection
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Modify the electronic properties of aromatic rings
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Influence the pharmacokinetic properties of drug candidates
Materials Science Applications
Beyond pharmaceutical applications, this compound and its derivatives find use in materials science, particularly in:
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Polymer chemistry as monomers for specialty polymers
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Development of smart materials with controlled release properties
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Surface modification technologies where controlled deprotection triggers changes in surface properties
Oxidation Chemistry of the Benzyl Alcohol Group
The oxidation of the benzyl alcohol moiety in 4-(Tert-butoxycarbonyloxy)benzylalcohol represents an important transformation in its chemistry. Drawing parallels from research on similar compounds, several oxidation methods can be applied.
Selective Oxidation Methods
The primary benzyl alcohol group can be selectively oxidized to an aldehyde using various oxidizing agents:
| Oxidizing Agent | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|
| TEMPO/NaOCl | Aqueous/organic biphasic, 0-25°C | Mild, selective for 1° alcohols | Requires phase transfer catalysts |
| Pyridinium chlorochromate (PCC) | DCM, room temperature | High selectivity, good yields | Chromium waste, potential toxicity |
| Dess-Martin periodinane | DCM, room temperature | Very mild, high selectivity | Reagent cost, potential instability |
| tert-Butyl hydroperoxide (TBHP) | With suitable catalyst, 90°C | Green oxidant, high atom economy | Requires catalyst optimization |
The selection of oxidation method depends on scale, desired selectivity, and compatibility with the Boc protecting group. Research on benzyl alcohol oxidation with TBHP, as described in the first search result, suggests that similar catalytic systems could be effective for this compound .
Catalytic Systems for Benzyl Alcohol Oxidation
Based on the research findings for benzyl alcohol oxidation, mesoporous ceria-zirconia catalysts show promising activity for the selective oxidation of benzyl alcohols to benzaldehydes. These catalysts offer several advantages:
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High selectivity toward aldehyde formation
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Prevention of over-oxidation to carboxylic acids
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Reusability across multiple reaction cycles
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Environmentally benign reaction conditions
The structural similarity between 4-(Tert-butoxycarbonyloxy)benzylalcohol and simple benzyl alcohol suggests that similar catalytic systems could be effective, with appropriate optimization to account for the electronic effects of the Boc group .
Structure-Activity Relationships and Reactivity Patterns
The structure of 4-(Tert-butoxycarbonyloxy)benzylalcohol influences its chemical behavior in several ways that are important for understanding its applications.
Electronic Effects of the Boc Group
The tert-butoxycarbonyloxy group at the para position exerts specific electronic effects on the benzene ring:
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It acts as an electron-withdrawing group through its carbonyl functionality
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This electron-withdrawing effect decreases the electron density of the aromatic ring
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Consequently, the benzyl alcohol group becomes less nucleophilic
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The reduced electron density also affects the rate and selectivity of oxidation reactions
These electronic effects distinguish 4-(Tert-butoxycarbonyloxy)benzylalcohol from simpler benzyl alcohols like 4-tert-butylbenzyl alcohol, which has an electron-donating alkyl group instead .
Comparison with Related Compounds
Comparing 4-(Tert-butoxycarbonyloxy)benzylalcohol with structurally related compounds provides insight into its unique chemical profile:
| Compound | Key Structural Feature | Differences in Reactivity |
|---|---|---|
| 4-(Tert-butoxycarbonyloxy)benzylalcohol | Boc-protected phenol with CH₂OH | Dual reactivity; selective oxidation possible |
| 4-tert-Butylbenzyl alcohol | Alkyl substitution at para position | More electron-rich ring; higher nucleophilicity |
| 4-Hydroxybenzyl alcohol | Free phenol group | Higher polarity; phenol can interfere with alcohol reactions |
| 4-(N-Boc-N-methylaminomethyl)benzaldehyde | Different Boc-protected functionality | Already oxidized; different reactivity pattern |
This comparison highlights the unique position of 4-(Tert-butoxycarbonyloxy)benzylalcohol in organic synthesis, offering balanced reactivity and protection capabilities .
Analytical Characterization
The unambiguous identification and purity assessment of 4-(Tert-butoxycarbonyloxy)benzylalcohol relies on various analytical techniques.
Spectroscopic Identification
Several spectroscopic methods are useful for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the tert-butyl group (singlet at ~1.5 ppm), aromatic protons (two doublets at ~7.0-7.4 ppm), and the hydroxymethyl group (singlet at ~4.6 ppm)
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¹³C NMR would display signals for the carbonyl carbon of the Boc group (~150 ppm), aromatic carbons, hydroxymethyl carbon, and tert-butyl carbons
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Infrared (IR) Spectroscopy:
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Characteristic absorptions for O-H stretching (~3300-3400 cm⁻¹)
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C=O stretching of the carbonate (~1740-1760 cm⁻¹)
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C-O stretching of both the alcohol and carbonate (~1200-1300 cm⁻¹)
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Aromatic C=C stretching (~1450-1600 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 240
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Fragmentation pattern showing loss of tert-butyl group (m/z 184)
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Further fragmentation with loss of CO₂ (m/z 140)
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